The synthesis of Volasertib has been optimized for scalability and efficiency. A notable method involves the multigram-scale synthesis which emphasizes practical approaches to yield high purity and bioavailability. The synthesis process typically includes several key steps:
The molecular structure of Volasertib can be described by its chemical formula, CHNO, with a molecular weight of approximately 337.41 g/mol. The compound features a complex arrangement that includes:
The three-dimensional conformation allows for effective binding within the active site of PLK1, closely mimicking ATP, which is critical for its inhibitory action . Structural studies using techniques such as X-ray crystallography have confirmed these interactions and provided insights into how modifications can enhance potency and selectivity .
Volasertib participates in several significant chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding both the efficacy and safety profile of Volasertib in clinical settings .
Volasertib exerts its therapeutic effects primarily through the inhibition of PLK1, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism can be summarized as follows:
Studies have shown that Volasertib's effectiveness varies based on the p53 status of cancer cells; it tends to be more effective in wild-type p53 cells compared to those with mutations . This specificity enhances its potential as a targeted cancer therapy .
Volasertib exhibits several important physical and chemical properties:
These properties are crucial for determining the optimal delivery methods and dosage regimens in clinical applications.
Volasertib is primarily investigated for its use in oncology, particularly for cancers characterized by overexpression of PLK1. Its applications include:
Volasertib (BI 6727) is a dihydropteridinone-derived small molecule that competitively binds to the ATP-binding pocket of PLK1, preventing adenosine triphosphate (ATP) utilization and catalytic activity. The compound's dihydropteridinone core forms critical hydrogen bonds with the backbone amino and carbonyl groups of Cys133 in the hinge region between PLK1's N-terminal and C-terminal kinase lobes [1] [5] [6]. This binding induces a conformational shift that disrupts PLK1's ability to phosphorylate downstream mitotic substrates. Crystallographic studies confirm volasertib occupies the hydrophobic pocket adjacent to the ATP-binding site, with its cyclopropylmethyl piperazine moiety enhancing hydrophobic interactions [3] [5].
Table 1: Structural Interactions Between Volasertib and PLK1
PLK1 Domain Region | Volasertib Functional Group | Interaction Type | Biological Consequence |
---|---|---|---|
Hinge region (Cys133) | Dihydropteridinone core | Hydrogen bonding | Disruption of kinase catalysis |
Hydrophobic pocket | Cyclopropylmethyl piperazine | Hydrophobic interaction | Enhanced binding affinity |
ATP-binding cleft | Methoxybenzamide group | Steric obstruction | Competitive ATP exclusion |
Volasertib exhibits distinct selectivity for PLK1 over other polo-like kinase family members. Biochemical assays demonstrate half-maximal inhibitory concentrations (IC50) of 0.87 nM for PLK1 versus 5 nM for PLK2 and 56 nM for PLK3—representing 6-fold and 65-fold selectivity, respectively [3] [6]. This specificity arises from minor structural variations in the ATP-binding pockets of PLK isoforms. Volasertib shows negligible activity (>10,000-fold selectivity) against a panel of 50+ unrelated kinases, including Aurora kinases, CDKs, and tyrosine kinases, at concentrations up to 10 μM [2] [5] [6]. Resistance studies in AML models identified that mutations in PLK1's ATP-binding domain (e.g., C67V, R136G) reduce volasertib binding affinity by altering pocket conformation, confirming target specificity [4].
Table 2: Selectivity Profile of Volasertib Against PLK Family
Kinase | IC50 (nM) | Selectivity Ratio vs. PLK1 | Biological Function |
---|---|---|---|
PLK1 | 0.87 | 1x | Mitotic master regulator |
PLK2 | 5 | 6x less sensitive | Centrosome duplication, neuronal function |
PLK3 | 56 | 65x less sensitive | Stress response, DNA damage repair |
PLK1 overexpression occurs in >80% of hematologic malignancies and solid tumors, correlating with poor prognosis. In acute myeloid leukemia (AML), elevated PLK1 mRNA levels associate with reduced overall survival (median: 8.2 vs. 15.4 months in high vs. low expressers) [5] [6]. Mechanistically, PLK1 amplification drives genomic instability by prematurely forcing cells through mitosis with unrepaired DNA damage. PLK1 also transcriptionally upregulates survivin (BIRC5), an anti-apoptotic protein overexpressed in therapy-resistant AML blasts [1] [9]. Volasertib sensitivity inversely correlates with PLK1 expression in lymphoma/leukemia cell lines (r = -0.71), supporting its role as a predictive biomarker [4] [6].
Table 3: PLK1 Overexpression and Prognostic Impact in Cancers
Cancer Type | Overexpression Frequency | Prognostic Impact | Volasertib Sensitivity Correlation |
---|---|---|---|
Acute Myeloid Leukemia | 75–85% | Reduced OS (HR: 2.1; p<0.01) | Inverse correlation (r = -0.71) |
Non-Hodgkin Lymphoma | 60–70% | Shorter PFS (HR: 1.8; p=0.03) | Moderate inverse correlation |
Cervical Carcinoma | >90% | Reduced 5-year survival (p=0.004) | Strong inverse correlation |
PLK1 intersects with major oncogenic pathways, including p53 and K-Ras. In p53-deficient cells, PLK1 hyperphosphorylates MDM2, accelerating p53 degradation and creating a dependency on PLK1 for mitotic survival [2] [9]. Volasertib treatment in p53-mutant AML models induces synthetic lethality by disabling this compensatory mechanism. Additionally, PLK1 phosphorylates K-Ras at Ser181, promoting its aberrant localization to mitochondria and activation of MAPK signaling. Volasertib blocks K-Ras phosphorylation, impairing mitochondrial translocation and downstream RAF/MEK/ERK signaling in pancreatic and colorectal cancer models [5] [6]. These interactions rationalize volasertib's efficacy in tumors with RAS/TP53 co-mutations observed in preclinical studies.
Volasertib triggers "Polo arrest"—a prometaphase blockade characterized by aberrant monopolar spindles and phospho-histone H3 accumulation. In cervical cancer cells (HeLa, Caski), 0.03 μM volasertib induces G2/M arrest within 24 hours, with >60% of cells exhibiting 4N DNA content. Prolonged arrest (48–72 hours) activates caspase-3 and PARP cleavage, culminating in apoptosis [1] [5]. Mitotic catastrophe manifests via incomplete chromosome condensation, micronuclei formation, and catastrophic exit from mitosis without cytokinesis. In vivo, volasertib-treated xenografts show increased phospho-histone H3+ cells and reduced Ki67+ proliferating cells, confirming on-target mitotic disruption [1] [7].
Table 4: Temporal Dynamics of Volasertib-Induced Mitotic Effects
Time Post-Treatment | Cellular Event | Key Biomarkers | Morphological Outcome |
---|---|---|---|
6–12 hours | Prometaphase arrest | ↑pHH3, ↑Cyclin B1 | Monopolar spindle formation |
24–48 hours | Failed chromosome alignment | ↓BubR1 phosphorylation | Chromosome missegregation |
>48 hours | Mitotic catastrophe | ↑Cleaved caspase-3, ↑γH2AX | Micronuclei, apoptotic bodies |
Volasertib dysregulates phosphorylation of critical PLK1 substrates:
Compensatory PI3K/AKT activation emerges as a resistance mechanism to volasertib. In AML cells, PLK1 inhibition upregulates AKT phosphorylation at Ser473 within 2 hours, promoting survival. Combining volasertib with PI3K inhibitors (e.g., buparlisib) synergistically suppresses cell growth (combination index: 0.3–0.5) by blocking this escape pathway [1] [4] [9]. Similarly, volasertib-resistant cell lines exhibit AKT hyperactivation, reversible by AKT knockdown. This crosstalk underscores the rationale for combinatorial targeting of PLK1 and PI3K/AKT in clinical settings.
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